2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoic acid core: This can be achieved through the Friedel-Crafts acylation of benzene with a suitable acyl chloride, followed by hydrolysis.
Introduction of the hydroxy group: The hydroxy group can be introduced via electrophilic aromatic substitution using a suitable hydroxylating agent.
Attachment of the pyrrolidinylsulfonyl phenyl group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfonyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include:
4-Hydroxybenzoic acid: Lacks the pyrrolidinylsulfonyl phenyl group, making it less complex and potentially less specific in its interactions.
2-Hydroxy-5-sulfobenzoic acid: Contains a sulfonyl group but lacks the pyrrolidinyl substitution, which may affect its binding properties.
4-(Pyrrolidinylsulfonyl)benzoic acid: Similar structure but lacks the hydroxy group, which may influence its reactivity and interactions.
The uniqueness of 2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-hydroxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c19-16-11-13(5-8-15(16)17(20)21)12-3-6-14(7-4-12)24(22,23)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHILRNLTOHKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692345 |
Source
|
Record name | 3-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262007-44-2 |
Source
|
Record name | 3-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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